Etzadroxil

Description

Structure

3D Structure

Properties

IUPAC Name |

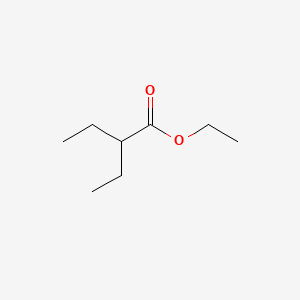

ethyl 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGSLNIPTRPYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183963 | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid / Fruity tropical aroma | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble, Insoluble (in ethanol) | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865 - 0.871 | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2983-38-2 | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZB2G5FF44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Etzadroxil (Sulopenem Etzadroxil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etzadroxil, also known as Sulopenem this compound, is an orally bioavailable prodrug of sulopenem, a novel penem antibacterial agent.[1][2] Developed to address the growing challenge of antimicrobial resistance, this compound, in combination with probenecid, has been approved for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, experimental protocols, and clinical data related to this compound.

Chemical Structure and Properties

This compound is chemically designated as (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxido-3-thienyl]thio]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2-ethyl-1-oxobutoxy)methyl ester. Upon oral administration, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active moiety, sulopenem.[2][5]

| Property | Value | Source |

| IUPAC Name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [1] |

| SMILES | CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2CC--INVALID-LINK--C3)S[C@H]3N1C(=O)[C@@H]2--INVALID-LINK--O | [1] |

| Molecular Formula | C19H27NO7S3 | [1][6] |

| Molecular Weight | 477.6 g/mol | [1] |

| CAS Number | 1000296-70-7 | [1] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Mechanism of Action

This compound is a prodrug that is converted to the active β-lactam antibiotic, sulopenem.[2] Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7] This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall.[7][8] The acylation of the serine residues within the active site of these enzymes by the β-lactam ring of sulopenem inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.[2] Sulopenem has demonstrated a high affinity for PBP2 in Escherichia coli.[4] The co-administration of probenecid with this compound inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and prolonging its half-life.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound and Probenecid.

Experimental Protocols

Synthesis of Sulopenem this compound

A detailed, step-by-step synthesis protocol for Sulopenem this compound at a laboratory scale is not publicly available. However, the development of a second-generation process for the synthesis of the active moiety, sulopenem, has been described.[9] This process involves a convergent approach where the penem ring is constructed via a modified Eschenmoser sulfide contraction. Key steps include the synthesis of a trithiocarbonate intermediate and a palladium-catalyzed deallylation of a penultimate ester. The this compound prodrug moiety is then attached to the sulopenem core.

In Vitro Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentration (MIC) values for sulopenem are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of relevant clinical isolates (e.g., E. coli, K. pneumoniae, P. mirabilis) are used.

-

Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

-

Drug Dilution: Serial twofold dilutions of sulopenem are prepared in the broth.

-

Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

While specific quantitative binding data for sulopenem is limited, a general protocol for a competitive PBP binding assay is as follows:

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

-

Competition Reaction: A fixed, sub-saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is incubated with the membrane preparation in the presence of varying concentrations of sulopenem.

-

SDS-PAGE and Fluorography: The reaction mixtures are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorophore-specific imaging system.

-

Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of sulopenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) is determined.

Clinical Trial Protocols

-

Objective: To evaluate the efficacy and safety of oral sulopenem this compound/probenecid versus oral ciprofloxacin for the treatment of uUTI in adult women.[1][10]

-

Study Design: A prospective, Phase 3, randomized, multicenter, double-blind study.[10]

-

Patient Population: Adult women with a clinical diagnosis of uUTI.[1]

-

Treatment Arms:

-

Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[10]

-

Objective: To compare the efficacy and safety of oral sulopenem this compound/probenecid to oral amoxicillin/clavulanate for the treatment of uUTI in adult women.[5][6]

-

Study Design: A Phase 3, randomized, multicenter, double-blind, double-dummy, controlled study.[6]

-

Patient Population: Adult women with a clinical diagnosis of uUTI.[6]

-

Treatment Arms:

-

Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[6]

Experimental Workflow Diagram

Caption: Generalized workflow for the Phase 3 clinical trials of this compound.

Quantitative Data

Pharmacokinetic Parameters

A Phase 1 study in healthy volunteers showed that co-administration of probenecid with sulopenem this compound increases the systemic exposure of sulopenem.

| Parameter | Sulopenem this compound Alone | Sulopenem this compound + Probenecid | Source |

| AUC (Area Under the Curve) | - | Increased by 28% in the fasted state | [11] |

| Time over MIC | - | Extended | [11] |

Note: Specific Cmax and Tmax values were not provided in the referenced abstract.

Clinical Efficacy Data

| Population | Sulopenem this compound/Probenecid (Overall Success Rate) | Ciprofloxacin (Overall Success Rate) | Outcome | Source |

| Ciprofloxacin-Nonsusceptible | 62.6% | 36.0% | Superiority of Sulopenem this compound/Probenecid | [12] |

| Ciprofloxacin-Susceptible | 66.8% | 78.6% | Non-inferiority not met | [12] |

| Endpoint | Sulopenem this compound/Probenecid | Amoxicillin/Clavulanate | Treatment Difference (95% CI) | Source |

| Overall Response | 61.7% | 55.0% | 6.7% (0.3% to 13.0%) | [13] |

| Clinical Success | 77.3% | 76.7% | 0.6% (-4.8% to 6.1%) | [13] |

| Microbiological Success | 75.2% | 66.7% | 8.5% (2.6% to 14.3%) | [13] |

Conclusion

This compound represents a significant advancement in the oral treatment of uncomplicated urinary tract infections, particularly in the context of increasing resistance to existing therapies. Its mechanism of action, targeting bacterial cell wall synthesis, is well-established for β-lactam antibiotics. The clinical trial data demonstrates its efficacy, especially against ciprofloxacin-resistant pathogens. This technical guide provides a foundational understanding of the chemical, mechanistic, and clinical aspects of this compound for professionals in the field of drug development and research. Further research into detailed synthetic pathways and quantitative PBP binding affinities will continue to enhance our understanding of this important therapeutic agent.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 12. Oral Sulopenem Versus Amoxicillin/Clavulanate for Uncomplicated Urinary Tract Infection in Adult Women | Clinical Research Trial Listing [centerwatch.com]

- 13. urologytimes.com [urologytimes.com]

An In-depth Technical Guide on the Mechanism of Action of Etzadroxil in Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etzadroxil is an orally bioavailable prodrug of sulopenem, a potent broad-spectrum antibiotic belonging to the penem class.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a pathway essential for microbial survival and integrity.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of sulopenem, with a focus on its interaction with penicillin-binding proteins (PBPs), quantitative data on its antimicrobial efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental workflows.

Introduction to this compound and Sulopenem

This compound is designed to overcome the poor oral bioavailability of sulopenem. Following oral administration, this compound is hydrolyzed by intestinal esterases to release the active moiety, sulopenem.[4] Sulopenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[3][5] Its primary clinical indication is for the treatment of uncomplicated urinary tract infections.[6]

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of sulopenem is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][7] This inhibition is achieved through the covalent binding of sulopenem to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan assembly.[2][8]

The β-lactam ring of sulopenem mimics the D-alanyl-D-alanine residue of the natural peptidoglycan substrate.[9] This allows sulopenem to bind to the active site of PBPs and acylate the catalytic serine residue, forming a stable, covalent adduct.[2] This irreversible inhibition of PBP activity prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall, loss of structural integrity, and ultimately, cell lysis and bacterial death.[1][10]

Interaction with Penicillin-Binding Proteins (PBPs)

Sulopenem has demonstrated a strong binding affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria. In Escherichia coli, the binding affinity of sulopenem for various PBPs has been determined to be in the following order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6.[2][4] Notably, the affinity of sulopenem for PBP-2 of E. coli and PBPs-1 and -3 of Staphylococcus aureus is reported to be much stronger than that of imipenem.[4]

While specific IC50 or Ki values for sulopenem binding to various PBPs are not widely available in the public domain, the qualitative and comparative binding data underscore its potent inhibitory activity against these essential bacterial enzymes.

Role of Autolysins

While direct studies on the interaction between sulopenem and bacterial autolysins are limited, it is well-established that the bactericidal activity of β-lactam antibiotics is often linked to the dysregulation of autolysins. Autolysins are endogenous bacterial enzymes that degrade peptidoglycan and are involved in processes like cell growth, division, and separation.[11] The inhibition of peptidoglycan synthesis by sulopenem can trigger a cascade of events leading to uncontrolled autolytic activity, which contributes to the rapid lysis of the bacterial cell.[12]

Quantitative Data: In Vitro Antimicrobial Activity of Sulopenem

The in vitro potency of sulopenem has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for sulopenem against key bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Table 1: In Vitro Activity of Sulopenem against Enterobacterales Isolates | ||

| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (983) | 0.03 | 0.03 |

| ESBL-phenotype Escherichia coli | 0.03 | 0.06 |

| Klebsiella pneumoniae (347) | 0.03 | 0.12 |

| ESBL-phenotype Klebsiella pneumoniae | 0.06 | 1 |

| Proteus mirabilis | 0.25 | 0.5 |

| Citrobacter freundii species complex (29) | 0.06 | 0.12 |

| Enterobacter cloacae species complex (110) | 0.12 | 0.5 |

Data sourced from studies evaluating isolates from the SENTRY Antimicrobial Surveillance Program.[5][10]

| Table 2: Comparative In Vitro Activity of Sulopenem against E. coli Isolates with ESBL-phenotype (N=32) | ||

| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Sulopenem | 0.03 | 0.06 |

| Ertapenem | 0.008 | 0.03 |

| Meropenem | ≤0.015 | 0.03 |

Data sourced from a study on Enterobacteriaceae isolates from patients with urinary tract infections.[7]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of an antibiotic's mechanism of action and potency. The following sections provide representative methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of sulopenem, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Sulopenem analytical standard

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the sulopenem stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.008 µg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted sulopenem with the standardized bacterial suspension. Include a positive control well (bacterial suspension without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a general method for assessing the binding affinity of sulopenem to bacterial PBPs using a competition assay with a fluorescently labeled β-lactam, such as Bocillin FL (a fluorescent derivative of penicillin).

Materials:

-

Bacterial membrane protein preparation containing PBPs

-

Sulopenem

-

Bocillin FL

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence imager

Procedure:

-

Preparation of Membrane Proteins: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in PBS.

-

Competition Reaction: In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane protein preparation with increasing concentrations of sulopenem for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Labeling with Fluorescent Penicillin: Add a fixed, sub-saturating concentration of Bocillin FL to each reaction tube and incubate for another defined period (e.g., 10 minutes) to allow the fluorescent probe to bind to the PBPs that are not already occupied by sulopenem.

-

Termination of Reaction: Stop the labeling reaction by adding an excess of unlabeled penicillin G or by adding SDS-PAGE sample buffer.

-

SDS-PAGE and Fluorescence Detection: Separate the PBP profiles of each reaction mixture by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of sulopenem that results in a 50% reduction in the fluorescence signal for a specific PBP, as compared to the control (no sulopenem), is determined as the IC50 value.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound/sulopenem and the workflows of the key experimental protocols.

Figure 1: Mechanism of action of this compound/Sulopenem.

Figure 2: Workflow for MIC determination by broth microdilution.

Figure 3: Workflow for PBP competition assay.

Conclusion

This compound, through its active metabolite sulopenem, represents a significant therapeutic option, particularly for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is a direct result of the effective inhibition of bacterial cell wall synthesis via high-affinity binding to essential penicillin-binding proteins. The quantitative data presented herein demonstrates its robust in vitro efficacy. The provided experimental protocols offer a framework for the continued investigation and characterization of this and other novel antimicrobial agents. A deeper understanding of the molecular interactions between sulopenem and its targets will be invaluable for optimizing its clinical use and for the future development of next-generation antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of acquired broad-spectrum β-lactamases on susceptibility to oral penems/carbapenems (tebipenem, sulopenem, and faropenem) alone or in combination with avibactam and taniborbactam β-lactamase inhibitors in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [In vitro antibacterial activity of a new parenteral penem, sulopenem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. benchchem.com [benchchem.com]

- 9. Synergistic effects of sulopenem in combination with cefuroxime or durlobactam against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [In vitro and in vivo antibacterial activities of sulopenem, a new penem antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Therapeutic Potential of Sulopenem Etzadroxil: An In-Depth Guide to its Pharmacokinetics and Oral Bioavailability

For researchers, scientists, and drug development professionals, this comprehensive technical guide delves into the critical aspects of sulopenem etzadroxil's journey through the body. Outlined here are the key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of its metabolic fate and interaction with probenecid, offering a thorough understanding of this novel oral antibiotic.

Sulopenem this compound, a prodrug of the penem antibacterial sulopenem, represents a significant advancement in the treatment of uncomplicated urinary tract infections (uUTIs), particularly those caused by multidrug-resistant bacteria.[1] Its oral formulation offers a crucial alternative to intravenous therapies, potentially reducing hospitalization and healthcare costs.[2] Co-administered with probenecid, which enhances its systemic exposure, sulopenem this compound has undergone extensive clinical evaluation to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Profile

The oral administration of sulopenem this compound, particularly in combination with probenecid and the presence of food, significantly influences its pharmacokinetic profile. The following tables summarize the key quantitative data from clinical studies, providing a comparative overview of sulopenem's behavior under various conditions.

Table 1: Single-Dose Pharmacokinetics of Sulopenem (500 mg Sulopenem this compound) in Healthy Adults

| Parameter | Fasted State | Fed State (High-Fat Meal) | Fasted with Probenecid (500 mg) | Fed with Probenecid (500 mg) |

| Cmax (ng/mL) | 1770.0 | 1869.9 - 2660 | 1773.8 | 1690.0 |

| Tmax (hr) | 1.0 | 2.0 | 1.0 (Sulopenem) / 3.0 (Probenecid) | 2.0 |

| AUC (hr*ng/mL) | 3683.1 | 4545.3 | 3952.9 | 6396.5 |

| Oral Bioavailability (%) | 40 | 64 | - | - |

| Elimination Half-life (hr) | 1.18 | 1.28 | - | - |

| Apparent Volume of Distribution (L) | 134 | 92.09 | - | - |

Note: Data compiled from multiple sources.[3][4][5][6][7] Dashes indicate data not available from the reviewed sources.

Table 2: Impact of Renal Impairment on Sulopenem Pharmacokinetics

| Renal Function | Mean Sulopenem AUC Increase |

| Mild Impairment (CrCl 60-89 mL/min) | 2-fold |

| Moderate Impairment (CrCl 30-59 mL/min) | 3-fold |

| Severe Impairment (CrCl 15-29 mL/min) | 7.4-fold |

Note: Data from studies on the effect of renal impairment on sulopenem pharmacokinetics.[3]

Deciphering the Experimental Blueprint: Methodologies of Key Studies

A thorough understanding of the experimental protocols is paramount for the critical evaluation and replication of pharmacokinetic studies. The following sections detail the methodologies employed in both clinical and in vitro investigations of sulopenem this compound.

Clinical Pharmacokinetic Studies

Study Design: The majority of clinical pharmacokinetic studies were Phase 1, randomized, open-label, or double-blinded, placebo-controlled, crossover, or parallel-group trials.[6][8][9][10] These studies were conducted in healthy adult male and female volunteers.[6][10]

Dosing and Administration:

-

Dosage: Single oral doses of 500 mg sulopenem this compound were commonly administered.[6][10] Some studies also investigated multiple-dose regimens, such as 500 mg twice daily for 6-7 days.[6][7][9]

-

Co-administration: The effect of probenecid was evaluated by co-administering a single 500 mg oral dose of probenecid.[6][10]

-

Food Effect: To assess the impact of food, sulopenem this compound was administered to subjects in either a fasted state (overnight fast) or a fed state, typically 30 minutes after the start of a standardized high-fat meal (approximately 800-1000 calories, with 50% from fat).[3][6][7][9]

Pharmacokinetic Sampling:

-

Blood samples were collected at predetermined time points pre-dose and up to a specified time post-dose to characterize the plasma concentration-time profile of sulopenem.[6][10]

-

Urine samples were also collected over specified intervals to assess renal excretion.[11]

Analytical Method:

-

Quantification of sulopenem and its metabolites in plasma and urine was performed using validated bioanalytical methods, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS).[11] While specific details of the assays used in the sulopenem clinical trials are not exhaustively publicly available, standard protocols for beta-lactam antibiotic quantification involve protein precipitation of plasma samples followed by chromatographic separation and mass spectrometric detection.

In Vitro Infection Models

One-Compartment In Vitro Infection Model:

-

Objective: To characterize the pharmacokinetic-pharmacodynamic (PK-PD) relationship of sulopenem against various Enterobacterales isolates.[5]

-

Methodology:

-

A panel of bacterial isolates were exposed to sulopenem concentrations that mimic human free-drug plasma concentration-time profiles.

-

The model simulated a protein binding of 10.7%, a Tmax of 2 hours, and a half-life of 1.18 hours.[5]

-

Dose-fractionation studies were conducted where the total daily exposure was administered at different dosing intervals (e.g., every 4, 8, or 12 hours) to identify the PK-PD index most predictive of efficacy.[5]

-

Dose-ranging studies were performed to determine the magnitude of the identified PK-PD index required for different levels of bacterial reduction.[5]

-

Hollow-Fiber In Vitro Infection Model:

-

Objective: To evaluate the potential for resistance development to sulopenem over a clinically relevant period.

-

Methodology:

-

Four clinical isolates of Escherichia coli were exposed to sulopenem concentrations simulating total-drug urine concentrations following a 500 mg oral dose administered every 12 hours.

-

The experiment was conducted over a five-day period.

-

Bacterial density of both the total and drug-resistant subpopulations was monitored throughout the study.

-

Visualizing the Pathways: Metabolism and Drug Interaction

To better illustrate the biological processes governing sulopenem's activity, the following diagrams, generated using the Graphviz DOT language, depict its metabolic conversion and the mechanism of its interaction with probenecid.

Caption: Metabolic activation of sulopenem this compound to its active form, sulopenem.

Caption: Mechanism of probenecid-mediated inhibition of sulopenem renal excretion.

Conclusion

The pharmacokinetic profile of sulopenem this compound, particularly when co-administered with probenecid and taken with food, demonstrates favorable characteristics for an oral antibiotic intended for uUTIs. The increased bioavailability and prolonged systemic exposure enhance its therapeutic potential against susceptible pathogens. The detailed experimental methodologies outlined provide a foundation for further research and a deeper understanding of this promising antibacterial agent. The visual representations of its metabolic pathway and interaction with probenecid offer a clear conceptual framework for these critical processes. This in-depth guide serves as a valuable resource for the scientific community engaged in the development and application of novel anti-infective therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. ugent.be [ugent.be]

- 3. academic.oup.com [academic.oup.com]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 6. 1393. A Phase 1, Randomized, Open-Label, Crossover Study in Healthy Subjects Under Fasting Conditions of Orally Administered Sulopenem this compound Alone or with Probenecid to Determine the Pharmacokinetics of Sulopenem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulopenem this compound and Probenecid: MedlinePlus Drug Information [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. ijrpr.com [ijrpr.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Synthesis and chemical properties of Etzadroxil.

An In-depth Technical Guide to the Synthesis and Chemical Properties of Etzadroxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the orally bioavailable prodrug of the broad-spectrum penem β-lactam antibiotic, sulopenem.[1][2][3][4][5][6][7][8][9] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, presented as Sulopenem this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development. The document includes a summary of quantitative data, a description of its metabolic pathway, and a detailed visualization of its mechanism of action.

Introduction

Sulopenem this compound is a novel antibacterial agent developed to address the growing challenge of infections caused by multi-drug resistant pathogens.[1][10] As the prodrug of sulopenem, this compound is designed to enhance oral absorption, which is a significant advantage for patient compliance and can facilitate earlier hospital discharge by providing a transition from intravenous to oral therapy.[1][5] After oral administration, Sulopenem this compound is hydrolyzed by intestinal esterases to release the active sulopenem moiety.[2][3] The combination product, which includes probenecid to increase the systemic exposure of sulopenem, was approved by the FDA in October 2024 for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][11]

Chemical Properties of Sulopenem this compound

The chemical and physical properties of Sulopenem this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [3] |

| Molecular Formula | C₁₉H₂₇NO₇S₃ | [1][3] |

| Molecular Weight | 477.6 g/mol | [1][3] |

| CAS Number | 1000296-70-7 | [3][7] |

| Appearance | White to light yellow solid | [6][7] |

| Solubility | Soluble in DMSO.[7][9] Water solubility is reported to be 0.06 mg/mL.[12] | [7][9][12] |

| Storage Conditions | Dry, dark, and at 0–4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [9] |

| Melting Point | Not publicly available. | |

| Boiling Point | Not publicly available. | |

| pKa | Not publicly available. |

Synthesis of Sulopenem this compound

While a detailed, step-by-step synthesis protocol for Sulopenem this compound is not publicly available, the compound is derived through synthetic chemical processes.[1] The synthesis involves the esterification of the active antibiotic, sulopenem, with the this compound moiety, which is (2-ethyl-1-oxobutoxy)methyl. This process is designed to optimize the pharmacokinetic properties of the drug for oral administration.[1]

The synthesis of the core active component, sulopenem, is a complex, multi-step process. A second-generation process for the large-scale preparation of sulopenem has been developed, which involves a convergent strategy.[5] This improved synthesis features a modified Eschenmoser sulfide contraction to construct the penem ring and a superior process for Pd-catalyzed deallylation.[13]

The overall workflow for the development and synthesis of a prodrug like Sulopenem this compound can be generalized as follows:

Mechanism of Action and Metabolism

Sulopenem this compound is a prodrug that, after oral administration, is hydrolyzed by esterases to the active drug, sulopenem.[4] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] This is achieved through the binding of sulopenem to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] The binding of sulopenem to PBPs, particularly PBP2, PBP1A, and PBP1B in E. coli, leads to the inhibition of peptidoglycan cross-linking, ultimately causing bacterial cell lysis and death.[2][4][8]

The metabolic pathway of Sulopenem this compound is as follows:

Experimental Protocols

Analysis of Sulopenem this compound by High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method has been established for the simultaneous estimation of Sulopenem this compound and Probenecid. The following is a summary of a typical analytical protocol.

Objective: To quantify Sulopenem this compound in a given sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

Sulopenem this compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium Formate Buffer (pH 3.0)

-

Water (HPLC grade)

-

Sample containing Sulopenem this compound

Chromatographic Conditions:

-

Column: Hyperclone 5µ BDS C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile and Ammonium Formate Buffer (40:60, v/v), pH 3.0

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 272 nm

-

Runtime: 5 minutes

Procedure:

-

Standard Preparation: Prepare a stock solution of Sulopenem this compound reference standard in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing Sulopenem this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the Sulopenem this compound standard against its concentration. Determine the concentration of Sulopenem this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis:

Conclusion

This compound, as the prodrug component of Sulopenem this compound, plays a critical role in enabling the oral administration of the potent antibiotic sulopenem. This technical guide has summarized the available information on its synthesis, chemical properties, and mechanism of action. While detailed synthesis protocols and some physical properties are not publicly available, the provided data offers a solid foundation for researchers and drug development professionals. The analytical methods described, particularly HPLC, are essential for the quality control and further study of this important new antibacterial agent. As Sulopenem this compound sees wider clinical use, further research into its properties and potential applications will be of great value to the medical and scientific communities.

References

- 1. Sulopenem this compound | 1000296-70-7 | AS178420 | Biosynth [biosynth.com]

- 2. Sulopenem this compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulopenem this compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sulopenem this compound CAS#: 1000296-70-7 [m.chemicalbook.com]

- 8. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. Sulopenem this compound CAS 1000296-70-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. What is Sulopenem this compound used for? [synapse.patsnap.com]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of Sulopenem Etzadroxil by Iterum Therapeutics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sulopenem etzadroxil, developed by Iterum Therapeutics and approved by the U.S. Food and Drug Administration (FDA) in October 2024 under the brand name ORLYNVAH™, is a novel oral penem antibacterial agent.[1][2][3] It is formulated as a bilayer tablet with probenecid for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[1][2][4] The approved indication covers infections caused by designated susceptible microorganisms: Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2][4][5] Originally discovered by Pfizer in the 1980s, the development of sulopenem was later licensed and advanced by Iterum Therapeutics in 2015 to address the growing threat of antimicrobial resistance.[6][7] This guide provides a detailed overview of its discovery, mechanism of action, microbiological activity, clinical development, and key experimental protocols.

Development History and Timeline

The journey of sulopenem from initial discovery to regulatory approval is a multi-decade process, marked by a strategic acquisition and focused clinical development by Iterum Therapeutics.

Mechanism of Action

Sulopenem this compound is a prodrug that, upon oral administration, is hydrolyzed by intestinal esterases to release the active moiety, sulopenem.[8][9] Its antibacterial effect is achieved through a dual-action mechanism involving direct bacterial cell wall inhibition by sulopenem and pharmacokinetic enhancement by probenecid.

Sulopenem: Penicillin-Binding Protein (PBP) Inhibition

Sulopenem is a thiopenem β-lactam antibiotic that exerts bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[8][10] It covalently binds to the active site of essential PBPs, which are crucial enzymes for the final steps of peptidoglycan synthesis.[10][11] This inactivation prevents the cross-linking of peptidoglycan chains, thereby compromising cell wall integrity and leading to bacterial cell lysis and death.[8][10] In Escherichia coli, sulopenem demonstrates a high binding affinity for multiple PBPs, with the highest affinity for PBP2.[9][12]

Probenecid: Pharmacokinetic Enhancer

Probenecid is co-formulated with sulopenem this compound to increase the systemic exposure of active sulopenem.[9] Sulopenem is a substrate for the renal organic anion transporter 3 (OAT3).[12][13] Probenecid acts as an OAT3 inhibitor, blocking the renal tubular secretion of sulopenem and thereby increasing its plasma concentration and extending its half-life.[12][14] This enhancement is critical for achieving the necessary pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.

In Vitro Microbiological Activity

Sulopenem demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains that cause UTIs.[15][16] Its activity is particularly notable against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and those resistant to fluoroquinolones.[15][17]

| Organism (Phenotype) | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| E. coli (All isolates) | 539 | 0.015 - 0.25 | 0.03 | 0.03 | [15] |

| E. coli (Ciprofloxacin-Nonsusceptible) | 164 | 0.015 - 0.12 | 0.03 | 0.03 | [15] |

| E. coli (ESBL-Positive) | 88 | 0.015 - 0.12 | 0.03 | 0.06 | [15] |

| E. coli (MDR) | 100 | 0.015 - 0.12 | 0.03 | 0.06 | [15] |

| K. pneumoniae (All isolates) | 266 | ≤0.03 - 4 | 0.06 | 0.25 | [16] |

| P. mirabilis (All isolates) | 100 | ≤0.03 - 0.25 | 0.06 | 0.12 | [16] |

| Enterobacterales (All) | 1629 | ≤0.03 - >32 | 0.06 | 0.5 | [16] |

| Table 1: In Vitro Activity of Sulopenem Against Key Urinary Pathogens. |

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of sulopenem is underpinned by its PK/PD profile, which is optimized by co-administration with probenecid and food.

Pharmacokinetics

Sulopenem this compound is a prodrug that is hydrolyzed to sulopenem after oral administration.[12] The co-administration of probenecid inhibits the renal clearance of sulopenem, resulting in higher plasma concentrations.[14] Administration with food has been shown to increase the area under the curve (AUC) of oral sulopenem by approximately 62% when given with probenecid.[18][19]

| Parameter | Value (Mean, %CV) | Condition | Reference |

| Sulopenem Cₘₐₓ (mg/L) | 7.9 (24) | Single oral dose of ORLYNVAH | [12] |

| Sulopenem AUC₀₋ᵢₙf (mg·h/L) | 27.5 (24) | Single oral dose of ORLYNVAH | [12] |

| Probenecid Cₘₐₓ (mg/L) | 40.2 (23) | Single oral dose of ORLYNVAH | [12] |

| Probenecid AUC₀₋ᵢₙf (mg·h/L) | 269 (21) | Single oral dose of ORLYNVAH | [12] |

| Sulopenem Half-life (t½) | ~1.18 hours | Healthy subjects | [20] |

| Table 2: Pharmacokinetic Parameters of Sulopenem and Probenecid following a single oral dose of ORLYNVAH (500 mg sulopenem this compound / 500 mg probenecid). |

Pharmacodynamics

Like other β-lactam antibiotics, the pharmacodynamic index that best correlates with the efficacy of sulopenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[12][21] In vitro dose-ranging studies have determined the magnitude of this index required for various levels of bacterial reduction.

| PK/PD Target | Median %fT > MIC Required | Reference |

| Net Bacterial Stasis | 40.9% | [21] |

| 1-log₁₀ CFU Reduction | 50.2% | [21] |

| 2-log₁₀ CFU Reduction | 62.6% | [21] |

| Table 3: Sulopenem Pharmacodynamic Targets Against Enterobacterales in an In Vitro Model. |

Clinical Efficacy and Safety

The approval of ORLYNVAH™ was supported by data from two pivotal Phase 3 trials: SURE 1 and REASSURE.[1][2]

SURE 1 Trial (NCT03354598)

This Phase 3, randomized, double-blind trial compared the efficacy and safety of oral sulopenem with oral ciprofloxacin for the treatment of uUTIs in women.[22][23]

Key Results:

-

Ciprofloxacin-Nonsusceptible Population: Sulopenem was superior to ciprofloxacin, with an overall response rate of 62.6% vs. 36.0%.[22][23]

-

Ciprofloxacin-Susceptible Population: Sulopenem was not noninferior to ciprofloxacin (66.8% vs. 78.6%), a difference attributed to a higher rate of asymptomatic bacteriuria post-treatment in the sulopenem group.[22][23]

-

Safety: Diarrhea was more common with sulopenem (12.4%) compared to ciprofloxacin (2.5%).[23]

REASSURE Trial (NCT05584657)

Following the CRL from the FDA, Iterum conducted the REASSURE trial, a confirmatory Phase 3 study comparing oral sulopenem to oral amoxicillin/clavulanate in women with uUTIs.[1][24]

Key Results:

-

The trial met its primary endpoint, demonstrating that oral sulopenem was non-inferior to amoxicillin/clavulanate in the overall response rate at the test-of-cure visit.[4][24]

-

Sulopenem also demonstrated statistical superiority over amoxicillin/clavulanate in the primary endpoint.[24]

-

Overall response rates were 61.7% for sulopenem versus 55.0% for amoxicillin/clavulanate.[4]

| Trial | Comparator | Population | Sulopenem Response Rate | Comparator Response Rate | Outcome | Reference |

| SURE 1 | Ciprofloxacin | Cipro-Nonsusceptible | 62.6% | 36.0% | Superiority Met | [23] |

| SURE 1 | Ciprofloxacin | Cipro-Susceptible | 66.8% | 78.6% | Non-inferiority Not Met | [23] |

| REASSURE | Amoxicillin/ Clavulanate | uUTI (Enterobacterales) | 61.7% | 55.0% | Non-inferiority & Superiority Met | [4][24] |

| Table 4: Summary of Primary Efficacy Outcomes from Phase 3 uUTI Trials. |

Experimental Protocols

The following sections summarize the methodologies used in key studies during the development of sulopenem. These are based on publicly available information from clinical trial registries and publications.

In Vitro Susceptibility Testing

-

Methodology: The in vitro activity of sulopenem and comparator agents was determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[15][25]

-

Procedure:

-

Bacterial isolates were cultured on appropriate agar plates to ensure purity and viability.

-

Inoculum suspensions were prepared and standardized to a 0.5 McFarland standard.

-

Custom-designed 96-well microtiter plates containing serial twofold dilutions of sulopenem and comparator agents were inoculated with the standardized bacterial suspensions.

-

Plates were incubated at 35°C for 16-20 hours in ambient air.

-

The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

-

Phase 3 Clinical Trial Protocol (SURE 1 & REASSURE - General Outline)

-

Study Design: Prospective, randomized, multicenter, double-blind, non-inferiority (and superiority for specific populations) trials.[23][26]

-

Patient Population: Adult women (≥18 years) with a clinical diagnosis of uncomplicated urinary tract infection, characterized by ≥2 signs and symptoms and a positive urinalysis.[23][27]

-

Randomization & Blinding: Patients were randomized in a 1:1 ratio to receive either the sulopenem regimen or the comparator regimen. Double-blinding was maintained using a double-dummy technique where necessary (e.g., different treatment durations).[4][23]

-

Intervention:

-

Efficacy Assessment:

-

Primary Endpoint: Overall success, a composite of clinical cure (resolution of baseline signs and symptoms) and microbiological eradication (reduction of baseline uropathogen to <10³ CFU/mL), was assessed at the Test-of-Cure (TOC) visit (Day 12 ± 1 day).[23][26]

-

Specimen Collection: Urine specimens were collected at baseline, end-of-treatment, and TOC visits for culture and susceptibility testing.

-

-

Safety Assessment: Adverse events were monitored and recorded throughout the study and for a specified follow-up period. Vital signs and laboratory parameters were also assessed.[23]

Conclusion

The development of sulopenem this compound by Iterum Therapeutics represents a significant advancement in the fight against antimicrobial resistance, particularly in the context of community-acquired infections like uUTIs. By rescuing a promising but shelved compound, Iterum successfully navigated a complex clinical and regulatory path, culminating in the FDA approval of ORLYNVAH™. Its mechanism of action, potent in vitro activity against resistant pathogens, and demonstrated clinical efficacy provide a much-needed oral treatment option for patients with limited alternatives, potentially reducing the need for hospitalization and intravenous therapies.

References

- 1. urologytimes.com [urologytimes.com]

- 2. Iterum Therapeutics Receives U.S. FDA Approval of ORLYNVAH™ (Oral Sulopenem) for the Treatment of Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [ir.iterumtx.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. FDA approves Orlynvah (sulopenem this compound and probenecid) for the treatment of uncomplicated urinary tract infections - Iterum Therapeutics - Medical Update Online [medicalupdateonline.com]

- 6. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 7. Iterum Announces Sulopenem in Development for Treatment of Gram-Negative, Multi-drug Resistant Infections | Pfizer [pfizer.com]

- 8. Sulopenem this compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sulopenem this compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Sulopenem this compound used for? [synapse.patsnap.com]

- 11. Sulopenem this compound | 1000296-70-7 | AS178420 | Biosynth [biosynth.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. reference.medscape.com [reference.medscape.com]

- 14. drugs.com [drugs.com]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 22. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections [prnewswire.com]

- 25. can-r.com [can-r.com]

- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 27. clinician.nejm.org [clinician.nejm.org]

Etzadroxil as a Prodrug for the Antibiotic Sulopenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etzadroxil is an orally bioavailable prodrug of the penem antibacterial agent, sulopenem. Sulopenem exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains. The development of an oral formulation was crucial to expand the clinical utility of sulopenem, allowing for the treatment of infections in an outpatient setting and providing a step-down therapy option from intravenous administration. This technical guide provides an in-depth overview of the role of this compound as a prodrug, focusing on its mechanism of conversion, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

The Prodrug Strategy: Enhancing Oral Bioavailability

The inherent physicochemical properties of sulopenem result in poor oral absorption. To overcome this limitation, a prodrug approach was employed, leading to the development of this compound. This compound is an ester derivative of sulopenem, designed to be rapidly hydrolyzed by intestinal esterases to release the active sulopenem moiety following oral administration. This strategy significantly improves the bioavailability of sulopenem, allowing it to reach therapeutic concentrations in the systemic circulation.[1][2]

Chemical Structure and Conversion

This compound is chemically known as (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxido-3-thienyl]thio]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2-ethyl-1-oxobutoxy)methyl ester. The ester linkage is the key feature of the prodrug, which is cleaved by esterases in the intestine.

The enzymatic conversion of this compound to sulopenem is a critical step in its mechanism of action. This hydrolysis is primarily mediated by human carboxylesterase 2 (hCE2), an enzyme highly expressed in the small intestine.[3] hCE2 efficiently cleaves the ester bond of this compound, releasing the active sulopenem molecule.

Data Presentation: Pharmacokinetics of Sulopenem after Oral Administration of this compound

The oral administration of this compound, particularly in combination with probenecid and with food, significantly enhances the systemic exposure to sulopenem. Probenecid acts as a renal tubular transport inhibitor, reducing the renal clearance of sulopenem and thereby increasing its plasma concentration and prolonging its half-life.[4] Food intake has also been shown to improve the bioavailability of sulopenem.[4][5]

Table 1: Pharmacokinetic Parameters of Sulopenem after Single Oral Dose of this compound/Probenecid (500 mg/500 mg) in Healthy Subjects [4][5]

| Parameter | Fasted State | Fed State (High-Fat Meal) |

| Bioavailability (%) | 40 | 64 |

| Cmax (ng/mL) | Data not consistently reported | Increased by 45% |

| Tmax (hr) | 1 | 2 |

| AUC (hr*ng/mL) | Data not consistently reported | Increased by 48% |

| Volume of Distribution (Vd) (L) | 134 | 92.09 |

| Elimination Half-life (t1/2) (hr) | 1.18 | 1.28 |

| Clearance (L/hr) | 77.6 | 50.55 |

| Excretion (as unchanged sulopenem) | Feces: 26.9%, Urine: 3.1% | Not specified |

Table 2: Pharmacokinetic Parameters of Probenecid after Single Oral Dose of this compound/Probenecid (500 mg/500 mg) in Healthy Subjects [4]

| Parameter | Fasted State | Fed State (High-Fat Meal) |

| Tmax (hr) | 3 | 2 |

| Elimination Half-life (t1/2) (hr) | 2.93 | 3.83 |

| Clearance (L/hr) | 2.06 | 2.22 |

Experimental Protocols

Determination of Sulopenem and this compound in Human Plasma by LC-MS/MS

This protocol describes a general approach for the simultaneous quantification of sulopenem and this compound in human plasma, based on established methods for similar analytes.[6][7]

4.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of sulopenem or a structurally similar compound).

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate sulopenem, this compound, and the internal standard.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for sulopenem, this compound, and the internal standard.

In Vitro Hydrolysis of this compound in Human Intestinal Microsomes

This protocol outlines a general procedure to assess the metabolic stability of this compound in human intestinal microsomes, which contain a high concentration of carboxylesterases.[8][9]

4.2.1. Incubation Mixture

-

Human Intestinal Microsomes: Final concentration of 0.5 mg/mL.

-

This compound: Final concentration of 1 µM (dissolved in a suitable solvent like DMSO, final concentration ≤ 0.1%).

-

Phosphate Buffer: 100 mM, pH 7.4.

4.2.2. Experimental Procedure

-

Pre-incubation: Pre-incubate the human intestinal microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding this compound to the pre-warmed microsome suspension.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Process the samples as described in the LC-MS/MS protocol (Section 4.1.1).

-

Analysis: Analyze the samples by LC-MS/MS to determine the concentration of remaining this compound and the formation of sulopenem.

-

Control: A control incubation without microsomes should be included to assess the chemical stability of this compound.

4.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

The slope of the linear portion of the curve will be the first-order degradation rate constant (k).

-

The in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.

Conclusion

The development of this compound as a prodrug for sulopenem represents a successful strategy to overcome the poor oral bioavailability of the parent antibiotic. Through rapid and efficient hydrolysis by intestinal esterases, primarily hCE2, this compound delivers therapeutic concentrations of sulopenem to the systemic circulation. The co-administration with probenecid further optimizes the pharmacokinetic profile of sulopenem, enhancing its clinical efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other ester-based prodrugs in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orlynvah (sulopenem this compound/probenecid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. Sulopenem this compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mttlab.eu [mttlab.eu]

- 9. researchgate.net [researchgate.net]

In Vitro Efficacy of Sulopenem: A Technical Overview of Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of sulopenem, a novel penem antibacterial agent. Sulopenem, available in both intravenous and oral prodrug formulations (sulopenem etzadroxil), demonstrates a broad spectrum of activity against a wide range of clinically significant gram-positive and gram-negative bacteria.[1][2] This document synthesizes available data on its mechanism of action, in vitro susceptibility, and the experimental methodologies used to determine its efficacy.

Mechanism of Action

Sulopenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] Its primary molecular targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] By acylating the serine residues in the active site of PBPs, sulopenem effectively inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.[2] Notably, sulopenem has shown high affinity for both serine-based PBPs and L,D-transpeptidases, allowing it to inhibit both classical and alternative peptidoglycan cross-linking pathways.[3]

In Vitro Activity Against Gram-Negative Bacteria

Sulopenem has demonstrated potent in vitro activity against a variety of gram-negative bacteria, including multidrug-resistant strains.[4] It is particularly effective against members of the Enterobacterales family, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which confer resistance to many cephalosporins.[5][6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulopenem against key gram-negative pathogens.

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Escherichia coli | 1248 | 0.03 | 0.06 | ≤0.008 - 4 |

| Escherichia coli (ESBL-positive) | - | 0.03 | 0.06 | - |

| Klebsiella pneumoniae | - | 0.03 | 0.12 | - |

| Klebsiella pneumoniae (ESBL-positive) | - | 0.06 | 1 | - |

| Proteus mirabilis | 88 | 0.25 | 0.5 | 0.015 - 1 |

| Enterobacterales | 1647 | 0.03 | 0.25 | - |

Data compiled from multiple sources.[7][8][9]

In Vitro Activity Against Gram-Positive Bacteria

Sulopenem also exhibits significant in vitro activity against a range of gram-positive bacteria. Its efficacy extends to both methicillin-susceptible Staphylococcus aureus (MSSA) and various streptococcal species.[8][9]

The table below presents a summary of the MIC values of sulopenem against important gram-positive organisms.

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

| Staphylococcus aureus (MSSA) | 29 | 0.25 | 0.25 | - |

| Streptococcus agalactiae | - | - | - | - |

| Streptococcus pneumoniae | - | - | - | - |

| Streptococcus pyogenes | - | - | - | - |

Data compiled from multiple sources.[8][9]

Experimental Protocols

The in vitro activity of sulopenem is predominantly determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[7] The most common techniques are broth microdilution and agar dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure, as outlined by CLSI, involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Below is a diagram illustrating the typical workflow for a broth microdilution assay.

Agar Dilution Method

The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacteria. This method is particularly useful for testing fastidious organisms or for large-scale surveillance studies. The agar medium of choice is typically Mueller-Hinton agar, which may be supplemented with blood for more fastidious organisms.

Signaling Pathways and Logical Relationships

The primary mechanism of action of sulopenem involves the disruption of bacterial cell wall synthesis. This process can be visualized as a signaling pathway where sulopenem acts as an inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. clsjournal.ascls.org [clsjournal.ascls.org]

- 3. youtube.com [youtube.com]

- 4. can-r.com [can-r.com]

- 5. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. can-r.com [can-r.com]

- 8. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Sulopenem Etzadroxil: A Comprehensive Analysis of its In Vitro and In Vivo Activity Against Multidrug-Resistant Organisms

For Immediate Release

This technical guide provides an in-depth analysis of the spectrum of activity of sulopenem etzadroxil, an oral penem antibacterial agent, against a range of multidrug-resistant (MDR) organisms. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative antimicrobial activity, underlying experimental methodologies, and mechanisms of action and resistance related to sulopenem.

Executive Summary

Sulopenem, administered orally as the prodrug sulopenem this compound in combination with probenecid, has demonstrated potent in vitro activity against a wide variety of Gram-negative and Gram-positive bacteria, including those exhibiting resistance to other antibiotic classes.[1][2][3][4] Notably, it retains activity against many extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, addressing a critical unmet need in the treatment of infections caused by these pathogens.[3][5][6] This guide summarizes the available data on its antimicrobial spectrum, details the experimental protocols used to generate this data, and visualizes the key pathways involved in its mechanism of action and bacterial resistance.

In Vitro Spectrum of Activity

The in vitro potency of sulopenem has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for key multidrug-resistant organisms.

Table 1: In Vitro Activity of Sulopenem against Multidrug-Resistant Enterobacterales

| Organism (Phenotype) | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (Overall) | 1647 | 0.03 | 0.03-0.25 |

| Escherichia coli (ESBL-phenotype) | - | 0.03 | 0.06 |

| Escherichia coli (Ciprofloxacin-non-susceptible) | - | 0.03 | 0.25 |

| Klebsiella pneumoniae (Overall) | - | 0.03 | 0.12-1 |

| Klebsiella pneumoniae (ESBL-phenotype) | - | 0.06 | 0.12-1 |

| Proteus mirabilis | - | 0.25 | 0.25 |

| Enterobacter cloacae complex | - | 0.12 | 0.5 |

| Citrobacter freundii complex | - | 0.06 | 0.12 |

Data compiled from multiple sources.[3][7][5][6][8]

Table 2: Comparative In Vitro Activity of Sulopenem against Anaerobic Bacteria

| Organism | Sulopenem MIC Range (µg/mL) |

| Bacteroides fragilis | - |

Further data on anaerobic activity is being compiled.

Experimental Protocols

The in vitro and in vivo data presented in this guide are based on standardized and reproducible experimental methodologies.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as outlined in the Clinical and Laboratory Standards Institute (CLSI) guideline M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

-